molecular formula C16H11Br2NO3S B2662601 (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile CAS No. 872213-44-0

(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile

Cat. No.: B2662601
CAS No.: 872213-44-0
M. Wt: 457.14
InChI Key: JKHJTLHPEFFIOC-ZSOIEALJSA-N
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Description

(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile is a synthetic organic compound characterized by the presence of bromine, methoxy, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-methoxybenzaldehyde and 4-bromobenzenesulfonyl chloride.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3-bromo-4-methoxybenzaldehyde and a suitable nitrile source under basic conditions.

    Sulfonylation: The intermediate is then subjected to sulfonylation using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Final Product Formation: The final step involves the cyclization of the sulfonylated intermediate to form this compound under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 3-(3-bromo-4-methoxyphenyl)prop-2-en-1-amine.

    Substitution: Formation of compounds such as 3-(3-azido-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound’s bromine and sulfonyl groups can form covalent bonds with target proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-chlorobenzenesulfonyl)prop-2-enenitrile
  • (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-fluorobenzenesulfonyl)prop-2-enenitrile
  • (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile

Uniqueness

Compared to similar compounds, (2Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromobenzenesulfonyl)prop-2-enenitrile is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for diverse chemical transformations. This compound’s specific combination of functional groups also provides distinct properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

(Z)-3-(3-bromo-4-methoxyphenyl)-2-(4-bromophenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br2NO3S/c1-22-16-7-2-11(9-15(16)18)8-14(10-19)23(20,21)13-5-3-12(17)4-6-13/h2-9H,1H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHJTLHPEFFIOC-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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